3-Oxa-1,7,8-triazaspiro[4.4]nonane is a heterocyclic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. The molecular formula is with a molecular weight of 129.16 g/mol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
This compound can be classified as a spirocyclic amine due to its distinct arrangement of nitrogen and oxygen within the cyclic framework. It is often studied for its biological activity and utility in synthetic organic chemistry. The compound's Chemical Abstracts Service number is 126505-39-3, which facilitates its identification in chemical databases and literature.
The synthesis of 3-Oxa-1,7,8-triazaspiro[4.4]nonane typically involves multi-step reactions that can utilize various starting materials and intermediates. One effective method includes the cyclization of suitable precursors under controlled conditions to form the desired spirocyclic structure.
The molecular structure of 3-Oxa-1,7,8-triazaspiro[4.4]nonane can be represented by its InChI key, which is JADDTXBPBKLCOS-UHFFFAOYSA-N. The structure features a spirocyclic arrangement that includes one oxygen atom and three nitrogen atoms integrated into a nonane framework.
| Property | Data |
|---|---|
| Molecular Formula | C5H11N3O |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | 3-Oxa-1,7,8-triazaspiro[4.4]nonane |
| InChI | InChI=1S/C5H11N3O/c1-5(2-8-7-1)3-9-4-6-5/h6-8H,1-4H2 |
| Canonical SMILES | C1C2(CNN1)COCN2 |
3-Oxa-1,7,8-triazaspiro[4.4]nonane participates in various chemical reactions that enhance its utility in synthetic chemistry:
These reactions are crucial for modifying the compound's properties and exploring its potential applications.
The mechanism of action for 3-Oxa-1,7,8-triazaspiro[4.4]nonane involves interactions with biological targets at the molecular level. It may bind to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. Understanding these interactions is essential for developing applications in medicinal chemistry.
The physical properties of 3-Oxa-1,7,8-triazaspiro[4.4]nonane include:
The chemical properties include:
3-Oxa-1,7,8-triazaspiro[4.4]nonane has several scientific uses:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5